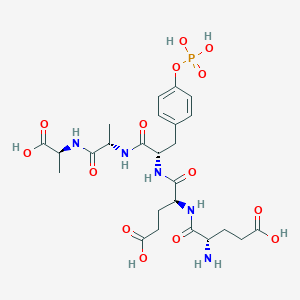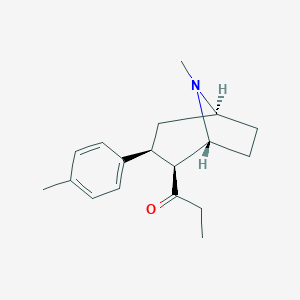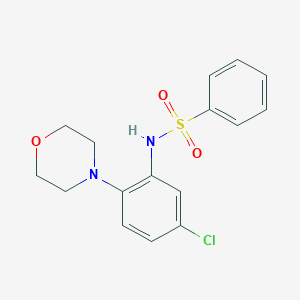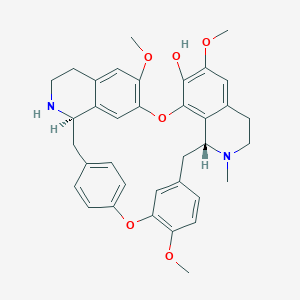
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid, also known as α-Tocotrienol, is a member of the Vitamin E family. It is a natural compound that is found in various plant oils, such as palm oil, rice bran oil, and annatto. α-Tocotrienol has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for scientific research.
Mechanism of Action
The mechanism of action of α-Tocotrienol is not fully understood, but it is thought to involve its antioxidant properties. α-Tocotrienol is able to scavenge free radicals and reactive oxygen species, preventing them from damaging cells and tissues. It has also been suggested that α-Tocotrienol may modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
α-Tocotrienol has been shown to have various biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is a major cause of oxidative damage to cell membranes. α-Tocotrienol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, α-Tocotrienol has been found to have neuroprotective effects, protecting against neuronal damage and death.
Advantages and Limitations for Lab Experiments
One advantage of α-Tocotrienol is its natural origin, making it a safe and non-toxic compound for use in lab experiments. It is also readily available and relatively inexpensive. However, one limitation of α-Tocotrienol is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for research on α-Tocotrienol. One area of interest is its potential use in the treatment of cancer. Studies have shown that α-Tocotrienol can inhibit the growth and proliferation of cancer cells, and future research may focus on its use in combination with other anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that α-Tocotrienol has neuroprotective effects, and future research may focus on its use as a therapeutic agent. Finally, future research may also investigate the use of α-Tocotrienol in the prevention of cardiovascular disease, as it has been shown to have beneficial effects on lipid metabolism and inflammation.
Synthesis Methods
α-Tocotrienol can be synthesized from geranylgeranyl pyrophosphate (GGPP) through the action of the enzyme tocopherol cyclase. GGPP is a common intermediate in the biosynthesis of various terpenes and isoprenoids. The synthesis of α-Tocotrienol can also be achieved through chemical methods, such as the reaction of geranylgeraniol with 3,4-dihydroxybenzaldehyde.
Scientific Research Applications
α-Tocotrienol has been extensively studied for its potential health benefits. Its antioxidant properties have been shown to protect against oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. α-Tocotrienol has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. In addition, α-Tocotrienol has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
properties
CAS RN |
152821-48-2 |
|---|---|
Product Name |
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid |
Molecular Formula |
C10H20O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2E,7E,11E)-4,6,10-triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid |
InChI |
InChI=1S/C21H36O4/c1-6-10-11-18(7-2)14-17(5)15-21(25,9-4)16-20(24,8-3)13-12-19(22)23/h10-13,15,18,24-25H,6-9,14,16H2,1-5H3,(H,22,23)/b11-10+,13-12+,17-15+ |
InChI Key |
AVSPCYKDNIUSRR-XXQNKUTDSA-N |
Isomeric SMILES |
CC/C=C/C(CC)C/C(=C/C(CC)(CC(CC)(/C=C/C(=O)O)O)O)/C |
SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)C |
Canonical SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)C |
synonyms |
4,6-DHMTE-TDTA 4,6-dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)



![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)




![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)
![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)


![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)